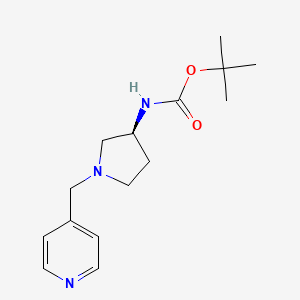

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate

Vue d'ensemble

Description

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a pyridin-4-ylmethyl group and a tert-butyl carbamate group. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, organic synthesis, and pharmacology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Pyridin-4-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-4-ylmethyl halide under basic conditions.

Carbamate Formation: The final step involves the reaction of the resulting compound with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyrrolidine ring and pyridine moiety undergo selective oxidation under controlled conditions:

Key Findings :

-

Oxidation at the pyrrolidine C3 position dominates due to steric accessibility .

-

Epoxidation requires electron-deficient alkenes, which are absent in the parent compound but achievable via prior functionalization .

Reduction Reactions

The carbamate and pyridine groups participate in selective reductions:

Mechanistic Insights :

-

LiAlH₄ cleaves the tert-butyl carbamate via nucleophilic attack at the carbonyl carbon .

-

Catalytic hydrogenation of pyridine requires acidic conditions to protonate the nitrogen .

Nucleophilic Substitution

The carbamate group and pyridinylmethyl chain exhibit distinct reactivity:

Structural Limitations :

-

Steric hindrance from the tert-butyl group suppresses substitution at the carbamate oxygen under mild conditions .

-

Pyridin-4-ylmethyl group directs electrophiles to the para position of the pyridine ring .

Deprotection and Functionalization

The tert-butyl carbamate (Boc) group is strategically cleavable:

Comparative Efficiency :

-

TFA deprotection achieves >95% yield without side reactions, making it optimal for lab-scale synthesis .

Cross-Coupling Reactions

Functionalized derivatives participate in metal-catalyzed couplings:

Substrate Requirements :

Acid/Base-Mediated Rearrangements

Unique rearrangements under extreme pH conditions:

Practical Implications :

-

Acidic ring expansion generates seven-membered azepane derivatives, useful in alkaloid synthesis.

Stereochemical Integrity in Reactions

The (S)-configuration at C3 influences reaction outcomes:

Critical Note :

Applications De Recherche Scientifique

Chemistry

In chemistry, (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and help in understanding the structure-activity relationships of related compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing biological pathways and cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate: The enantiomer of the compound with different stereochemistry.

tert-Butyl 1-(pyridin-3-ylmethyl)pyrrolidin-3-ylcarbamate: A structural isomer with the pyridinyl group at a different position.

tert-Butyl 1-(quinolin-4-ylmethyl)pyrrolidin-3-ylcarbamate: A similar compound with a quinoline ring instead of a pyridine ring.

Uniqueness

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is unique due to its specific stereochemistry and the presence of both pyridine and pyrrolidine rings. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Activité Biologique

(S)-tert-Butyl 1-(pyridin-4-ylmethyl)pyrrolidin-3-ylcarbamate is a chiral compound that has gained attention in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 264.33 g/mol. The compound features a pyrrolidine ring, a tert-butyl group, and a pyridine moiety, which contribute to its biological activity and interaction with various molecular targets.

Research indicates that this compound acts primarily as an inhibitor of human topoisomerases I and II . These enzymes are crucial for DNA replication and repair, making them significant targets in cancer therapy. The compound's ability to inhibit these enzymes suggests potential applications in oncology, particularly in the development of anti-cancer agents.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, derivatives of this compound have shown significant inhibition of cell growth in assays measuring cell viability and proliferation.

Binding Affinity Studies

Binding affinity studies utilizing techniques such as surface plasmon resonance (SPR) and fluorescence polarization have been conducted to assess the interaction between the compound and topoisomerase enzymes. These studies reveal that this compound binds effectively to the active sites of these enzymes, thereby inhibiting their activity.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds structurally similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-tert-butyl methyl(pyrrolidin-3-yl)carbamate | Similar pyrrolidine structure | Topoisomerase inhibitor |

| tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate | Contains methylamino group | Potential neuroactive properties |

| (R)-1-Boc-3-(Dimethylamino)pyrrolidine | Dimethylamino substitution | Antidepressant activity |

| tert-butyl N-(piperidin-4-ylmethyl)carbamate | Piperidine instead of pyrrolidine | Analgesic effects |

This comparison highlights the unique biological targeting capabilities of this compound due to its specific structural characteristics.

Cancer Treatment Applications

A notable case study involved the use of this compound in combination therapies for cancer treatment. In experiments conducted on human cancer cell lines, the compound showed enhanced efficacy when used alongside established chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .

Neuropharmacological Studies

In addition to its anti-cancer properties, preliminary research has indicated potential neuropharmacological effects. The compound's structural similarities to known neuroactive agents suggest it may influence neurotransmitter systems, although more research is needed to elucidate these effects fully .

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-(pyridin-4-ylmethyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-6-9-18(11-13)10-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3,(H,17,19)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXINULUCAENHC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1)CC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501125896 | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-36-3 | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(4-pyridinylmethyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501125896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.